

# Spectroscopic Profile of 2-Methoxypropene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxypropene

Cat. No.: B042093

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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-methoxypropene**. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-methoxypropene**.

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **2-methoxypropene** is characterized by three distinct signals, corresponding to the different proton environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.85	s	2H	=CH <sub>2</sub>
~3.53	s	3H	-OCH <sub>3</sub>
~1.82	s	3H	-CH <sub>3</sub>

Note: The spectrum is a simple singlet pattern due to the absence of adjacent protons to cause splitting.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~160.0	C=
~80.0	=CH <sub>2</sub>
~55.0	-OCH <sub>3</sub>
~20.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000-2800	Medium-Strong	C-H stretch (sp <sup>3</sup> and sp <sup>2</sup> )
~1670	Strong	C=C stretch (alkene)
~1200-1000	Strong	C-O stretch (ether)

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like **2-methoxypropene**.

### NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of **2-methoxypropene** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. The final concentration is typically in the range of 1-10% (w/v).

- Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Jeol ECZ, operating at a field strength of 300 MHz or higher for protons, is used.
- Data Acquisition for  $^1\text{H}$  NMR:
  - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
  - A standard one-pulse sequence is used.
  - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
  - Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- Data Acquisition for  $^{13}\text{C}$  NMR:
  - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
  - Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
  - A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

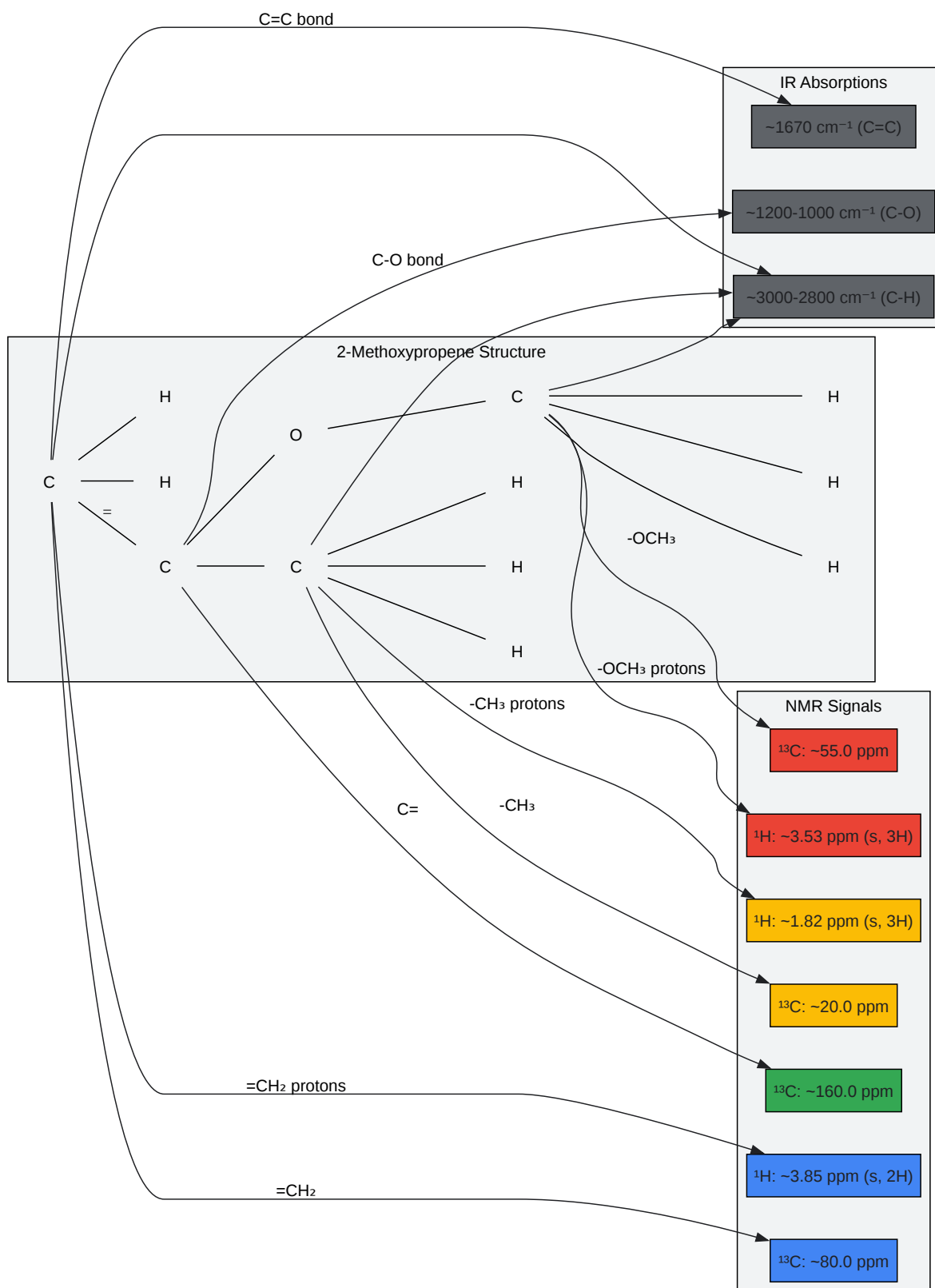
## IR Spectroscopy Protocol

- Sample Preparation: For a neat liquid sample like **2-methoxypropene**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
  - The sample is then placed in the beam path, and the sample spectrum is recorded.
  - The instrument typically scans over the mid-infrared range (4000-400  $\text{cm}^{-1}$ ).
  - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). The background spectrum is automatically subtracted from the sample spectrum.

## Visualizations

The following diagram illustrates the relationship between the structure of **2-methoxypropene** and its key spectroscopic signals.



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Caption: Correlation of **2-methoxypropene**'s structure with its NMR and IR signals.

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